molecular formula C8H13NO3S2 B2639416 N-(2-hydroxy-2-(thiophen-2-yl)propyl)methanesulfonamide CAS No. 1351622-10-0

N-(2-hydroxy-2-(thiophen-2-yl)propyl)methanesulfonamide

Cat. No.: B2639416
CAS No.: 1351622-10-0
M. Wt: 235.32
InChI Key: AGGHSOBOJAWJPI-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-2-yl)propyl)methanesulfonamide is a methanesulfonamide derivative featuring a hydroxy-substituted propyl chain with a thiophen-2-yl group at the β-position. Its molecular formula is C₉H₁₃NO₃S₂, and the structure combines a polar sulfonamide moiety, a hydroxyl group (enhancing hydrophilicity), and a heteroaromatic thiophene ring (contributing to π-π interactions). Computational methods like density-functional theory (DFT) and correlation-energy functionals could theoretically model its electronic properties, while crystallographic tools like SHELX may aid in structural determination.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylpropyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3S2/c1-8(10,6-9-14(2,11)12)7-4-3-5-13-7/h3-5,9-10H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGHSOBOJAWJPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C)(C1=CC=CS1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)propyl)methanesulfonamide typically involves the reaction of thiophene derivatives with appropriate sulfonamide precursors. One common method includes the condensation reaction of thiophene with methanesulfonamide in the presence of a base, such as sodium hydroxide, under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-2-yl)propyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The thiophene ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions on the thiophene ring.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while substitution reactions on the thiophene ring can introduce various functional groups .

Scientific Research Applications

N-(2-hydroxy-2-(thiophen-2-yl)propyl)methanesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in catalysis and material science for the development of advanced materials and coatings

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-(thiophen-2-yl)propyl)methanesulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy and sulfonamide groups can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(2-hydroxy-2-(thiophen-2-yl)propyl)methanesulfonamide are compared below with three analogous methanesulfonamide derivatives:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Predicted Properties
This compound C₉H₁₃NO₃S₂ Thiophen-2-yl, hydroxypropyl Moderate solubility (polar hydroxyl), potential bioactivity via H-bonding and π-stacking.
N-(3-Hydroxy-2,2-dimethylpropyl)methanesulfonamide C₆H₁₅NO₃S 2,2-dimethylpropyl, hydroxyl Lower solubility (bulky alkyl group), reduced π-interactions; suitable for hydrophobic matrices.
N-Cyclopropyl-N-[(thiophen-2-yl)methyl]methanesulfonamide (W98) C₉H₁₃NO₂S₂ Cyclopropyl, thiophen-2-yl methyl Enhanced metabolic stability (cyclopropyl), moderate solubility; possible CNS applications.
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide C₁₆H₁₉FN₃O₃S Pyrimidine, fluorophenyl, isopropyl High lipophilicity (aromatic pyrimidine), potential kinase inhibition; low aqueous solubility.

Key Observations

Electronic Effects :

  • The hydroxyl group in the target compound increases acidity compared to analogs like W98 , which lacks polar substituents. This could enhance binding to biological targets (e.g., enzymes or receptors).
  • The thiophene ring in the target compound and W98 enables π-π stacking, whereas the pyrimidine derivative may exhibit stronger electron-withdrawing effects.

Solubility and Lipophilicity :

  • The target compound’s hydroxyl group improves aqueous solubility relative to W98 (cyclopropyl) and the dimethylpropyl analog . However, the pyrimidine derivative is likely less soluble due to its bulky aromatic system.

Synthetic and Metabolic Considerations: The hydroxyl group in the target compound may necessitate protective-group strategies during synthesis, unlike W98 or the dimethylpropyl analog. Cyclopropyl groups (as in W98) are known to enhance metabolic stability by resisting oxidative degradation , whereas the hydroxyl group in the target compound could increase susceptibility to phase II metabolism.

Potential Applications: Target Compound: Likely explored as a pharmaceutical intermediate (e.g., protease inhibitors or GPCR modulators). W98 : Suitable for CNS drug candidates due to balanced lipophilicity and stability. Pyrimidine Derivative : Possible kinase inhibitor scaffold.

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)propyl)methanesulfonamide is a compound of interest in medicinal chemistry, particularly due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C10_{10}H13_{13}NO3_3S
  • Molecular Weight : Approximately 229.28 g/mol
  • CAS Number : 2097917-96-7

The presence of the thiophene ring is significant as it enhances the lipophilicity of the compound, which is crucial for its ability to cross biological membranes, including the blood-brain barrier (BBB) .

Anticancer Potential

Research indicates that compounds containing thiophene moieties often exhibit anticancer properties. For instance, studies have shown that thiophene derivatives can target various kinases involved in cancer progression. The structural planarity of the thiophene ring may facilitate binding with protein receptors, enhancing therapeutic efficacy .

A notable example includes a related compound that demonstrated improved cytotoxicity against hypopharyngeal tumor cells compared to established chemotherapeutics like bleomycin . This suggests that this compound may also possess similar anticancer properties.

Antimicrobial Activity

Thiophene derivatives are known for their antimicrobial effects. The sulfonamide functional group in this compound is particularly noteworthy as sulfonamides are widely recognized for their antibacterial properties. Studies have indicated that modifications in the thiophene structure can enhance antimicrobial activity against various pathogens .

The exact mechanism of action for this compound remains to be fully elucidated. However, preliminary findings suggest interactions with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction could influence both the efficacy and safety profiles of drugs derived from this compound .

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • A study evaluated the cytotoxic effects of various thiophene-based compounds, including those structurally related to this compound. Results indicated significant apoptosis induction in cancer cell lines, supporting its potential as an anticancer agent .
  • Antimicrobial Efficacy :
    • In vitro tests demonstrated that thiophene derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The sulfonamide group was found to be integral to this activity .
  • Structure–Activity Relationship (SAR) :
    • A detailed SAR analysis highlighted that modifications in the thiophene ring and the methanesulfonamide group can lead to enhanced biological activity. For example, substituents on the thiophene ring were shown to influence binding affinity and selectivity toward biological targets .

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